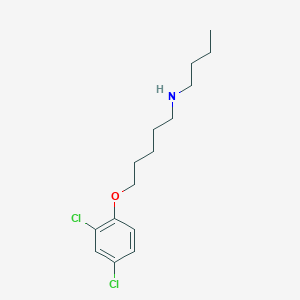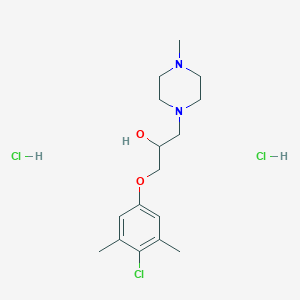
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.
Mécanisme D'action
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key mediator of BCR signaling, which is essential for B-cell survival and proliferation. By inhibiting BTK, 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide blocks downstream signaling pathways and leads to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been shown to have selective activity against BTK, with minimal effects on other kinases. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been well-tolerated and has not shown significant toxicity or adverse effects. 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of central nervous system (CNS) malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has several advantages for laboratory experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models, which allows for the design of targeted experiments. 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has also been shown to be well-tolerated and has minimal off-target effects. However, 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has some limitations, including its limited solubility in water and its potential for drug-drug interactions.
Orientations Futures
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the investigation of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the potential use of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide in CNS malignancies warrants further investigation. Finally, the optimization of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide's pharmacokinetic properties may improve its efficacy and tolerability in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide involves a multi-step process that begins with the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetamide. This intermediate is then reacted with 1-isopropyl-4-piperidinylamine to yield 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has antitumor activity in models of B-cell lymphoma and chronic lymphocytic leukemia.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-15(2)22-12-10-17(11-13-22)21-19(23)14-24-18-8-6-16(7-9-18)20(3,4)5/h6-9,15,17H,10-14H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYHYWKQLIMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139461 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959240-79-0 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5135450.png)
![2-amino-7-methyl-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5135467.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5135469.png)



![N~1~-[2-(benzylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5135482.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methylpiperidine](/img/structure/B5135492.png)
![ethyl 4-[5-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5135502.png)
![4-[5-(methoxycarbonyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoic acid](/img/structure/B5135505.png)
